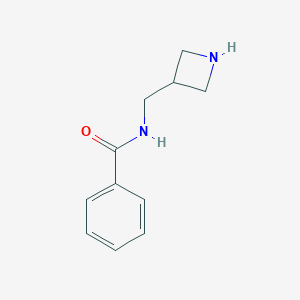

N-(azetidin-3-ylmethyl)benzamide

Description

N-(azetidin-3-ylmethyl)benzamide is a benzamide derivative featuring an azetidine ring (a four-membered saturated heterocycle) attached via a methylene linker to the benzamide’s nitrogen atom. The azetidine moiety introduces conformational strain due to its small ring size, which can enhance binding affinity and metabolic stability in drug design.

Properties

CAS No. |

199528-26-2 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(azetidin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14) |

InChI Key |

JXTDLEJVNKKHCM-UHFFFAOYSA-N |

SMILES |

C1C(CN1)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(CN1)CNC(=O)C2=CC=CC=C2 |

Synonyms |

Benzamide, N-(3-azetidinylmethyl)- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylmethyl)benzamide typically involves the reaction of azetidine derivatives with benzoyl chloride or benzamide under specific conditions. One common method includes the use of N-Boc-azetidin-3-ylidene acetate, which is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of N-(azetidin-3-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the benzamide moiety can yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the benzamide moiety results in primary or secondary amines .

Scientific Research Applications

N-(azetidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(azetidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, as a dopamine antagonist, it binds to D2 and D4 receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain . The compound’s ability to inhibit human chymase also suggests its role in regulating inflammatory responses .

Comparison with Similar Compounds

Azetidine/Azetidinone Derivatives

- 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide This compound () incorporates a 4-oxoazetidinyl (azetidinone) group. The ketone group in the azetidine ring alters electronic properties and hydrogen-bonding capacity compared to the saturated azetidine in the target compound. Synthesis via ultrasonic irradiation reduced reaction time (30–50 minutes) and improved yields (78–88%) compared to conventional reflux (4–6 hours, 65–75% yields) .

| Compound | Reaction Method | Time (min) | Yield (%) | Key Feature |

|---|---|---|---|---|

| Azetidinone benzamide | Ultrasonic | 30–50 | 78–88 | 4-oxoazetidinyl, chloro |

| Target compound (inferred) | N/A | N/A | N/A | Azetidinylmethyl, no keto |

Aliphatic Amine-Substituted Benzamides

- N-(2-diethylaminoethyl)benzamide derivatives (): Radioiodinated variants like IMBA and BZA showed high melanoma uptake (16.6–23.2% ID/g at 6 hours) due to slow urinary excretion and melanin affinity. Substituents such as methoxy or acetamido groups enhanced metabolic stability.

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

The hydroxy-dimethylethyl group acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. This highlights how aliphatic hydroxyl groups can influence reactivity, whereas the azetidine’s nitrogen may serve as a coordination site in catalysis .

Aromatic/Heterocyclic-Substituted Benzamides

- N-[2-(1H-indol-3-yl)ethyl]benzamide (): Demonstrated antiplasmodial activity by blocking melatonin-induced synchronization in Plasmodium falciparum.

- Benzimidazole-linked benzamides ():

Compounds like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide showed significant anti-inflammatory activity (p < 0.05) with low gastric toxicity. The benzimidazole moiety enhances π-π interactions, whereas the azetidine’s strain could modulate selectivity for neurological targets .

Pharmacological and Functional Comparisons

- Neuroleptic benzamides ():

Pyrrolidine-substituted analogues (e.g., YM-09151-2) exhibited potent neuroleptic activity (408× more active than metoclopramide). The azetidine’s smaller ring may reduce off-target effects compared to five-membered pyrrolidine derivatives . - Antioxidant benzamides (): N-(anilinocarbonothioyl)benzamide derivatives with hydroxyl or methoxy groups showed 86–87% inhibition in lipid peroxidation.

Structural and Electronic Considerations

- Azetidine vs. Azetidinone: The absence of a ketone in the target compound may reduce hydrogen-bonding but increase ring flexibility. Aliphatic vs. Aromatic substituents: Azetidine’s saturated ring may improve membrane permeability compared to bulky aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.